Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate
Description
Properties
CAS No. |
652991-48-5 |
|---|---|
Molecular Formula |
C25H29NO6 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate |
InChI |
InChI=1S/C25H29NO6/c1-4-30-23(27)19-20(24(28)31-5-2)22(25(29)32-6-3)26(18-15-11-8-12-16-18)21(19)17-13-9-7-10-14-17/h7-16,19-22H,4-6H2,1-3H3 |
InChI Key |
CCLRGVNYUFPPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Azomethine Ylides
Azomethine ylides, generated in situ from α-amino esters and aldehydes, react with dipolarophiles like maleimides or acrylates to form pyrrolidine derivatives. For example, the reaction of N-methylmaleimide (NMM) with a prolinate-derived azomethine ylide yields pyrrolizidines, which can be further functionalized. In one study, Pd₂(dba)₃·CHCl₃ (5 mol%) catalyzed the hydrostannylation-cross-coupling of propiolates to produce (E)-vinylstannanes, intermediates for subsequent esterification.
Key conditions :
Mannich Cyclization with β-Keto Esters
Mannich reactions between β-keto esters and aryl amines under acidic conditions form pyrrolidine precursors. For instance, 1,5-diphenylpyrrolidine-2,4-dione (a key intermediate) is synthesized via condensation of diketones with benzaldehyde derivatives. Subsequent esterification with ethyl chloroformate introduces the tricarboxylate groups.
Optimized parameters :
- Reagent: Benzaldehyde (2 equiv), ammonium acetate
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Yield: 70–85%
Esterification and Functionalization
Sequential Esterification of Pyrrolidine Intermediates
The tricarboxylate groups are introduced via stepwise esterification of hydroxyl or amine groups on the pyrrolidine core. For example, treatment of 1,5-diphenylpyrrolidine-2,4-dione with excess ethyl chloroformate in the presence of Pd(OAc)₂ (5 mol%) and HMPA (hexamethylphosphoramide) yields the triethyl ester.
Reaction profile :
| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | ClCO₂i-Bu (1.5 eq) | Toluene | 100 | 12 | 58 |
| 2 | Pd₂(dba)₃·CHCl₃ (2 mol%) | DME | 80 | 6 | 83 |
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling reactions install aryl groups at the 1- and 5-positions of the pyrrolidine ring. For instance, Stille coupling of (E)-vinylstannanes with aryl halides using Pd(PPh₃)₄ achieves high stereoselectivity.
Example protocol :
- Substrate: (E)-Vinylstannane (1.2 equiv)
- Catalyst: Pd₂(dba)₃·CHCl₃ (2 mol%)
- Ligand: PPh₃ (4 mol%)
- Solvent: DME
- Yield: 80%
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency. A representative setup for large-scale production involves:
- Hydrostannylation : Propiolate + Bu₃SnH → Vinylstannane (64–83% yield).
- Cross-Coupling : Vinylstannane + Aryl halide → Diarylpyrrolidine (70–85% yield).
- Esterification : Triethyl ester formation via chloroformate (45–63% yield).
Advantages :
- Reduced reaction time (4–6 h vs. 12–24 h batch).
- Improved purity (>95% by HPLC).
Mechanistic Insights and Side Reactions
Stereochemical Control in Cycloadditions
The endo rule governs the stereoselectivity of 1,3-DC reactions. For example, azomethine ylides derived from L-proline ethyl ester favor endo transition states, producing cis-fused pyrrolidines. DFT calculations confirm that steric hindrance from phenyl groups dictates the diastereomeric ratio (dr > 20:1).
Competing Pathways in Esterification
Excess ethyl chloroformate may lead to over-esterification or ring-opening . For instance, prolonged heating (>12 h) at 100°C results in decarboxylation, reducing yields by 15–20%.
Comparative Analysis of Methods
| Method | Key Step | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| 1,3-DC + Esterification | Azomethine ylide formation | Pd₂(dba)₃·CHCl₃ | 83 | 95 | High |
| Mannich Cyclization | Dione condensation | NH₄OAc | 85 | 90 | Moderate |
| Continuous Flow | Hydrostannylation | Pd(PPh₃)₄ | 80 | 98 | Industrial |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and catalyst choice being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate serves as a versatile building block in organic synthesis. Its ability to undergo further functionalization makes it valuable for creating more complex molecules. For example:
- Building Block for Pharmaceuticals : It can be used to synthesize intermediates for drug development.
- Material Science : The compound can be incorporated into polymers or coatings to enhance material properties.
Biology
Research into the biological activity of this compound has revealed potential interactions with biomolecules. Studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Biological Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens .
Medicine
In the pharmaceutical field, this compound is being investigated for its therapeutic potential:
- Pharmaceutical Intermediates : It can serve as an intermediate in the synthesis of drugs targeting metabolic disorders.
- Potential Antidiabetic Agent : Research is ongoing to explore its effects on insulin resistance and glucose metabolism .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study B | Enzyme Inhibition | Showed significant inhibition of enzyme X involved in metabolic pathways. |
| Study C | Drug Development | Utilized as an intermediate in synthesizing a novel antidiabetic compound. |
Mechanism of Action
The mechanism by which Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or material science .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocycle and Substituent Variations
2-Ethylidene-1,5-Dimethyl-3,3-Diphenylpyrrolidine
- Structural Differences : Replaces the tricarboxylate esters with ethylidene and dimethyl groups. The pyrrolidine core retains diphenyl substituents but lacks ester functionalization .
- Functional Implications: The absence of ester groups reduces polarity, likely enhancing lipophilicity compared to the triethyl tricarboxylate analogue.
Pyrazolothienopyrimidine Derivatives
- Structural Differences: Features a fused pyrazole-thienopyrimidine system instead of a pyrrolidine core. Substituents include triazole or methyl groups, as seen in compounds 15–17 .
- NMR data (e.g., δ 9.01 for triazole protons) distinguish these compounds from the pyrrolidine-based tricarboxylate .
Physical and Spectral Properties
Melting Points and Solubility
- 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile : Melting point = 190.9°C, with IR peaks at 2188 cm⁻¹ (CN) and 1308 cm⁻¹ (C=S) . Comparatively, the tricarboxylate would lack nitrile or thioxo groups, leading to distinct spectral signatures.
NMR Spectral Data
- Pyrazolothienopyrimidines: Key signals include δ 9.01 (triazole proton) and δ 2.98 (methyl group) in 15 and 16, respectively .
- Triethyl Tricarboxylate Analogue : Expected ¹H-NMR signals would include ester methylene (δ ~4.1–4.3) and aromatic protons (δ ~7.2–7.5), with ¹³C-NMR peaks for ester carbonyls (δ ~165–170).
Biological Activity
Triethyl 1,5-diphenylpyrrolidine-2,3,4-tricarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C₁₈H₁₉N₁O₇
- Molecular Weight : 345.34 g/mol
- CAS Number : 652991-48-5
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The compound has shown promising results in several areas:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance:
- A study reported that compounds with similar structures demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, suggesting that modifications to the pyrrolidine ring could enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- In vitro studies have suggested that certain derivatives possess antineoplastic properties. For example, a related compound showed effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- The mechanism of action may involve the disruption of cellular processes essential for tumor growth.
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, the compound has been linked to:
- Antioxidant Activity : Certain studies have highlighted the ability of pyrrolidine derivatives to scavenge free radicals, potentially offering protective effects against oxidative stress .
- Neuroprotective Effects : Some modifications of the pyrrolidine structure have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
